molecular formula C19H22N2O6S B13358852 Diethyl 3-methyl-5-(((2-(methylthio)nicotinoyl)oxy)methyl)-1H-pyrrole-2,4-dicarboxylate

Diethyl 3-methyl-5-(((2-(methylthio)nicotinoyl)oxy)methyl)-1H-pyrrole-2,4-dicarboxylate

Cat. No.: B13358852
M. Wt: 406.5 g/mol
InChI Key: BJQFKYMLUHASGN-UHFFFAOYSA-N
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Description

Diethyl 3-methyl-5-(((2-(methylthio)nicotinoyl)oxy)methyl)-1H-pyrrole-2,4-dicarboxylate is a complex organic compound with a unique structure that includes a pyrrole ring, ester groups, and a nicotinoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 3-methyl-5-(((2-(methylthio)nicotinoyl)oxy)methyl)-1H-pyrrole-2,4-dicarboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrole ring, followed by the introduction of ester groups and the nicotinoyl moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-methyl-5-(((2-(methylthio)nicotinoyl)oxy)methyl)-1H-pyrrole-2,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.

Scientific Research Applications

Diethyl 3-methyl-5-(((2-(methylthio)nicotinoyl)oxy)methyl)-1H-pyrrole-2,4-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may be used in the study of biological pathways and interactions, particularly those involving nicotinoyl derivatives.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Diethyl 3-methyl-5-(((2-(methylthio)nicotinoyl)oxy)methyl)-1H-pyrrole-2,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nicotinoyl moiety may play a key role in binding to these targets, while the pyrrole ring and ester groups contribute to the compound’s overall stability and reactivity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 3-methyl-5-(((2-(methylthio)nicotinoyl)oxy)methyl)-1H-pyrrole-2,4-dicarboxylate: shares similarities with other nicotinoyl derivatives and pyrrole-based compounds.

    Nicotinoyl derivatives: These compounds often exhibit similar binding properties and biological activities.

    Pyrrole-based compounds: These compounds are known for their stability and versatility in organic synthesis.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for a wide range of applications, from drug development to material science.

Biological Activity

Diethyl 3-methyl-5-(((2-(methylthio)nicotinoyl)oxy)methyl)-1H-pyrrole-2,4-dicarboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrrole ring and various functional groups. Its molecular formula can be represented as:

C15H18N2O5SC_{15}H_{18}N_{2}O_{5}S

Key Structural Components:

  • Pyrrole Ring : A five-membered aromatic ring contributing to the compound's stability and reactivity.
  • Nicotinoyl Group : Enhances biological activity by potentially interacting with nicotinic receptors.
  • Methylthio Group : May influence solubility and bioavailability.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro tests demonstrated effectiveness against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Antioxidant Activity

The compound has also shown promising antioxidant activity. In assays measuring free radical scavenging ability, it demonstrated a significant reduction in reactive oxygen species (ROS), indicating potential protective effects against oxidative stress.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism.
  • Disruption of Membrane Integrity : It can compromise bacterial cell membranes, leading to cell lysis.
  • Scavenging Free Radicals : The antioxidant properties help neutralize harmful free radicals.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results showed that the compound significantly inhibited bacterial growth, with a notable reduction in biofilm formation.

Study 2: Antioxidant Properties

In another investigation, the antioxidant capacity was assessed using DPPH radical scavenging assays. The compound exhibited a dose-dependent scavenging effect, with an IC50 value of approximately 25 µg/mL, highlighting its potential as a natural antioxidant.

Properties

Molecular Formula

C19H22N2O6S

Molecular Weight

406.5 g/mol

IUPAC Name

diethyl 3-methyl-5-[(2-methylsulfanylpyridine-3-carbonyl)oxymethyl]-1H-pyrrole-2,4-dicarboxylate

InChI

InChI=1S/C19H22N2O6S/c1-5-25-18(23)14-11(3)15(19(24)26-6-2)21-13(14)10-27-17(22)12-8-7-9-20-16(12)28-4/h7-9,21H,5-6,10H2,1-4H3

InChI Key

BJQFKYMLUHASGN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C)C(=O)OCC)COC(=O)C2=C(N=CC=C2)SC

Origin of Product

United States

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